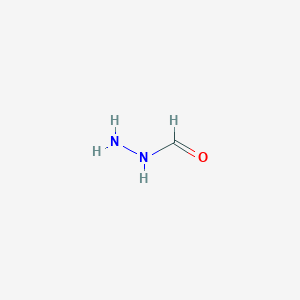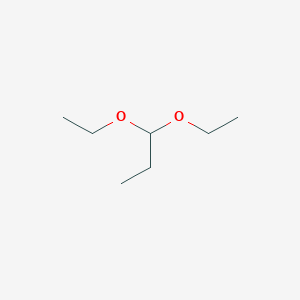
Formylhydrazine
Vue d'ensemble
Description
Formohydrazide (FMH) is a synthetic organic compound composed of formaldehyde and hydrazine. It is a colorless, odorless, crystalline solid that is soluble in water, alcohol, and other polar solvents. It is used in a wide range of industrial and scientific applications, including the synthesis of a variety of organic compounds, the preparation of dyes, and the production of certain pharmaceuticals. It has also been used as a reagent in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Chimie de coordination
Formylhydrazine dans la synthèse de complexes métalliques : La this compound agit comme un ligand polyvalent en chimie de coordination, formant des complexes avec les métaux de transition . Il peut chélater les métaux via ses atomes d'azote, créant des structures diverses. Par exemple, un complexe tris-chélaté de nickel avec la this compound a été synthétisé, mettant en évidence sa capacité à former des complexes stables et structurellement intéressants .
Biochimie
Sondes fluorescentes pour l'analyse cellulaire : En biochimie, les dérivés de la this compound sont utilisés pour développer des sondes fluorescentes. Ces sondes sont très spécifiques et ultrasensibles, permettant le suivi des espèces réactives de l'oxygène comme HOCl dans les cellules vivantes et les poissons-zèbres, ce qui est crucial pour comprendre les processus cellulaires et les mécanismes des maladies .
Science de l'environnement
Mécanismes d'hydrolyse en solutions aqueuses : La this compound est étudiée pour ses mécanismes d'hydrolyse en science de l'environnement. Comprendre son comportement dans l'acide sulfurique aqueux permet d'évaluer son impact environnemental et ses voies de dégradation .
Recherche pharmaceutique
Études de cancérogénicité : En recherche pharmaceutique, la this compound a été étudiée pour ses propriétés cancérogènes. Des études ont montré qu'elle peut induire des tumeurs pulmonaires chez la souris, soulignant l'importance de la sécurité et de l'évaluation des risques dans le développement des médicaments .
Synthèse chimique
Synthèse de composés hétérocycliques : La this compound est utilisée dans la synthèse de composés hétérocycliques tels que les dérivés de 1,2,4-triazole et de 1,3,4-oxadiazole. Ces composés ont une large gamme d'applications, notamment les produits pharmaceutiques et les produits agrochimiques .
Science des matériaux
Polymères métallo-organiques : En science des matériaux, les polymères métallo-organiques à base de this compound présentent des propriétés telles que la transition de spin, ce qui en fait des candidats pour des applications technologiques de pointe telles que les capteurs et les dispositifs de traitement de l'information .
Chimie analytique
Caractérisation structurale des complexes : Les chimistes analytiques utilisent les complexes de this compound pour mieux comprendre les structures moléculaires. La caractérisation détaillée de ces complexes, y compris leurs structures cristallines, fournit des informations sur les interactions moléculaires et les propriétés .
Étalons secondaires pharmaceutiques
Matériaux de référence dans les tests analytiques : La this compound est également importante dans la préparation des étalons secondaires pharmaceutiques. Ces étalons sont essentiels pour garantir la précision et la cohérence des tests analytiques dans le contrôle de la qualité pharmaceutique .
Safety and Hazards
Formohydrazide causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It’s also worth noting that Formohydrazide has been found to cause lung cancer in mice .
Mécanisme D'action
Formylhydrazine, also known as Formohydrazide, is a chemical compound with the molecular formula CH4N2O . It is one of the simplest compounds in the hydrazide class .
Target of Action
This compound can act as a bidentate ligand with cobalt, zinc, or cadmium . These metals are the primary targets of this compound. The role of these targets is to form complex compounds that have various applications in different fields.
Mode of Action
This compound interacts with its targets (cobalt, zinc, or cadmium) by acting as a bidentate ligand . This means it can form two bonds with its target, resulting in a stable complex. The formation of these complexes can lead to changes in the properties of the target metals, potentially influencing their reactivity or other chemical behaviors.
Biochemical Pathways
It is known that this compound can be produced by the acid hydrolysis of diazomethane . This suggests that it may play a role in reactions involving diazomethane or its derivatives.
Pharmacokinetics
It is known that this compound is soluble in water , which could influence its bioavailability and distribution in aqueous environments.
Result of Action
This compound has been found to cause lung cancer in mice
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active or stable in aqueous environments.
Analyse Biochimique
Biochemical Properties
Formylhydrazine can interact with various enzymes, proteins, and other biomolecules. It can act as a bidentate ligand with transition metals such as cobalt, zinc, or cadmium . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
It has been reported that this compound causes lung cancer in mice , indicating that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been reported that this compound causes lung cancer in mice , suggesting that it may have toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
formohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIXDPGRMLSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020642 | |
| Record name | Formylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
624-84-0 | |
| Record name | Hydrazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1D8X13QFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of formohydrazide?
A1: Formohydrazide has the molecular formula CH4N2O and a molecular weight of 60.06 g/mol. []
Q2: What spectroscopic data is available for formohydrazide and its derivatives?
A2: Researchers commonly utilize techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry to characterize formohydrazide derivatives. For instance, a study characterizing formohydrazide derivatives as potential antimicrobial agents employed FT-IR, 1H NMR, and 13C NMR spectral techniques. [] Studies on organotin(IV) complexes with formohydrazide-derived ligands used FT-IR, multinuclear NMR (1H, 13C, and 119Sn), and mass spectrometry. []
Q3: Has formohydrazide been investigated for enhancing the performance of perovskite solar cells?
A3: Yes, formohydrazide has demonstrated potential as a beneficial additive in perovskite solar cells. Research indicates that incorporating formohydrazide into FASnI3 perovskite films enhances device efficiency and stability. [] Another study employed benzoyl hydrazine in CsPbI3 perovskite solar cells, achieving remarkable efficiency and stability due to the strong interaction between the hydrazide derivative and the perovskite material. []
Q4: Are there formohydrazide derivatives with catalytic applications?
A4: Yes, a study explored the reactivity and catalytic properties of 2-ethylpyrido[1,2-c][1,2,4]-triazol-3-ylidene, a formohydrazide derivative. This compound exhibits unique reactivity due to pyrido-annulation and acts as an effective catalyst in various organocatalyzed and palladium-catalyzed reactions. []
Q5: Have computational methods been used to study formohydrazide and its derivatives?
A5: Yes, computational chemistry plays a crucial role in understanding formohydrazide and its analogs. Density Functional Theory (DFT) calculations were employed to determine geometrical parameters, dipole moment, polarizability, and hyperpolarizability of a formohydrazide derivative. Furthermore, Molecular Electrostatic Potential (MEP) surface analysis helped identify reactive sites within the molecule. []
Q6: How do structural modifications of formohydrazide derivatives impact their antimicrobial activity?
A6: Research suggests that modifications to the formohydrazide scaffold influence antimicrobial activity. A study evaluating a series of formohydrazide derivatives against various bacterial strains (Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa) revealed that specific substitutions on the aromatic ring significantly affected potency. []
Q7: Are there formulation strategies to enhance the stability or bioavailability of formohydrazide derivatives?
A7: While specific formulation strategies for formohydrazide require further research, the selection of appropriate drug delivery systems, such as nanoparticles or liposomes, could potentially improve stability and bioavailability. []
Q8: What in vitro and in vivo studies have been conducted on formohydrazide derivatives?
A8: Formohydrazide derivatives have undergone in vitro assessments for antimicrobial activity against a range of bacterial and fungal strains. [] Additionally, researchers have explored the in vitro anticancer activity of a formohydrazide derivative against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines. [] In vivo studies using animal models would be necessary to further evaluate efficacy and safety. []
Q9: What analytical techniques are commonly used to characterize and quantify formohydrazide and its derivatives?
A9: Common analytical methods for formohydrazide derivatives include spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry. These techniques provide structural information and help determine purity. Chromatographic methods like HPLC, coupled with suitable detectors, enable quantification in various matrices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















